molecular formula C8H6F3NO3 B1429502 2-Nitro-5-(trifluoromethyl)benzyl alcohol CAS No. 1227604-33-2

2-Nitro-5-(trifluoromethyl)benzyl alcohol

Cat. No.: B1429502
CAS No.: 1227604-33-2
M. Wt: 221.13 g/mol
InChI Key: GQOSINQFQQRBFR-UHFFFAOYSA-N
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Description

2-Nitro-5-(trifluoromethyl)benzyl alcohol is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a hydroxyl group attached to a benzene ring

Mechanism of Action

Target of Action

The compound is a fluorinated building block , which suggests it may be used in the synthesis of more complex molecules with specific biological targets

Mode of Action

It’s known that nitro groups can undergo reduction to form amines, and trifluoromethyl groups can influence the lipophilicity and metabolic stability of a molecule . These properties could potentially affect the compound’s interaction with its targets.

Biochemical Pathways

The specific biochemical pathways affected by (2-Nitro-5-(trifluoromethyl)phenyl)methanol are currently unknown . It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (2-Nitro-5-(trifluoromethyl)phenyl)methanol could potentially affect a wide range of biochemical pathways.

Action Environment

The action, efficacy, and stability of (2-Nitro-5-(trifluoromethyl)phenyl)methanol could be influenced by various environmental factors. For instance, the pH of the environment could affect the ionization state of the compound, thereby influencing its absorption and distribution . Additionally, the presence of other molecules could potentially affect its metabolic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-5-(trifluoromethyl)benzyl alcohol typically involves the nitration of (5-(trifluoromethyl)phenyl)methanol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the safety and efficiency of the process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of (2-Nitro-5-(trifluoromethyl)phenyl)aldehyde or (2-Nitro-5-(trifluoromethyl)benzoic acid).

    Reduction: Formation of (2-Amino-5-(trifluoromethyl)phenyl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-Nitro-5-(trifluoromethyl)benzyl alcohol is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology and Medicine:

Industry: In the materials science field, this compound is used in the development of polymers and coatings with improved chemical resistance and thermal stability.

Comparison with Similar Compounds

  • (2-Nitro-4-(trifluoromethyl)phenyl)methanol
  • (2-Nitro-6-(trifluoromethyl)phenyl)methanol
  • (2-Nitro-5-(trifluoromethyl)phenyl)ethanol

Comparison: 2-Nitro-5-(trifluoromethyl)benzyl alcohol is unique due to the specific positioning of the nitro and trifluoromethyl groups on the benzene ring, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and stability, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

[2-nitro-5-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)6-1-2-7(12(14)15)5(3-6)4-13/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOSINQFQQRBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856531
Record name [2-Nitro-5-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227604-33-2
Record name [2-Nitro-5-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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